Cyclopentene, 1-pentyl- Cyclopentene, 1-pentyl-
Brand Name: Vulcanchem
CAS No.: 4291-98-9
VCID: VC18985281
InChI: InChI=1S/C10H18/c1-2-3-4-7-10-8-5-6-9-10/h8H,2-7,9H2,1H3
SMILES:
Molecular Formula: C10H18
Molecular Weight: 138.25 g/mol

Cyclopentene, 1-pentyl-

CAS No.: 4291-98-9

Cat. No.: VC18985281

Molecular Formula: C10H18

Molecular Weight: 138.25 g/mol

* For research use only. Not for human or veterinary use.

Cyclopentene, 1-pentyl- - 4291-98-9

Specification

CAS No. 4291-98-9
Molecular Formula C10H18
Molecular Weight 138.25 g/mol
IUPAC Name 1-pentylcyclopentene
Standard InChI InChI=1S/C10H18/c1-2-3-4-7-10-8-5-6-9-10/h8H,2-7,9H2,1H3
Standard InChI Key QCNVZKGTZWZQPR-UHFFFAOYSA-N
Canonical SMILES CCCCCC1=CCCC1

Introduction

Structural Identification and Nomenclature

Cyclopentene, 1-pentyl- belongs to the class of cycloalkenes, distinguished by a cyclopentene backbone substituted with a pentyl group at the 1-position. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-pentylcyclopentene, though it is alternatively referred to as 1-amyl-1-cyclopentene in older literature . The structural formula (Fig. 1) highlights the unsaturated five-membered ring and the linear alkyl substituent.

Key Identifiers:

  • CAS Registry Number: 4291-98-9

  • InChIKey: QCNVZKGTZWZQPR-UHFFFAOYSA-N

  • SMILES: C1=CCCC1CCCCC

The InChIKey provides a standardized representation of its molecular structure, enabling precise database searches and computational modeling.

Synthesis Methods

Catalytic Hydrogenation of Cyclopentadiene Derivatives

A common route involves the partial hydrogenation of cyclopentadiene derivatives using transition metal catalysts. For example, cyclopentadiene may undergo alkylation with pentyl halides in the presence of a palladium catalyst, followed by selective hydrogenation under controlled pressures (1–100 atm) to yield 1-pentylcyclopentene. Finely divided nickel or platinum catalysts enhance selectivity, minimizing over-hydrogenation to cyclopentane byproducts.

Domino Reaction via Julia–Kocienski Intermediates

A serendipitous one-step synthesis was reported in 2021, leveraging a domino reaction mechanism (Fig. 2) . Starting from 5′-deoxy-5′-heteroarylsulfonylnucleosides, α-deprotonation initiates elimination to form an α,β-unsaturated sulfone. Subsequent Michael addition and intramolecular Julia–Kocienski coupling yield cis,cis-trisubstituted cyclopentene derivatives stereospecifically . This method permits the incorporation of heteroarylthio or acylthio groups by introducing thiols or thiocarboxylic acids during the reaction .

Table 1: Comparison of Synthesis Methods

MethodConditionsYield (%)Selectivity
Catalytic HydrogenationPd/Ni, 1–100 atm H₂, 25–150°C60–75Moderate
Domino ReactionTHF, −78°C to RT, 12–24 h45–55High

Physicochemical Properties

Cyclopentene, 1-pentyl- is a hydrophobic liquid at room temperature, with physical properties influenced by its alkyl chain and unsaturated ring.

Table 2: Physical Properties

PropertyValue
Molecular Weight138.25 g/mol
Density~0.79 g/cm³ (estimated)
Boiling Point180–185°C (extrapolated)
Flash Point38°C
Refractive Index1.439 (n₀²⁰)

The pentyl group increases hydrophobicity compared to unsubstituted cyclopentene, as evidenced by a calculated logP value of 3.76 . The double bond in the cyclopentene ring renders the compound susceptible to electrophilic addition and polymerization.

Chemical Reactivity and Applications

Addition Reactions

The electron-rich double bond undergoes electrophilic additions, such as hydrohalogenation and epoxidation. For example, reaction with HCl produces 1-pentyl-2-chlorocyclopentane, while ozonolysis cleaves the ring to yield a diketone derivative.

Polymerization

Radical-initiated polymerization forms poly(1-pentylcyclopentene), a thermoplastic with potential applications in coatings and adhesives. The mechanism proceeds via chain-growth polymerization, where reactive intermediates propagate through successive alkene additions.

Diels-Alder Reactions

As a dienophile, 1-pentylcyclopentene participates in [4+2] cycloadditions with conjugated dienes, yielding bicyclic compounds. This reactivity is exploited in the synthesis of natural product analogs .

Industrial and Research Applications

  • Polymer Chemistry: Serves as a monomer for specialty polymers with tailored thermal stability.

  • Pharmaceutical Intermediates: Utilized in stereoselective synthesis of bioactive molecules, including antiviral agents .

  • Fragrance Industry: The petrol-like odor of cyclopentene derivatives contributes to synthetic fragrance formulations.

Recent Advances and Future Directions

The 2021 domino reaction methodology represents a paradigm shift in cyclopentene synthesis, enabling stereocontrol and functional group diversification. Future research may explore:

  • Catalytic Asymmetric Synthesis: Developing chiral catalysts for enantioselective cyclopentene derivatives.

  • Biodegradable Polymers: Leveraging 1-pentylcyclopentene as a monomer for sustainable materials.

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